RA839

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

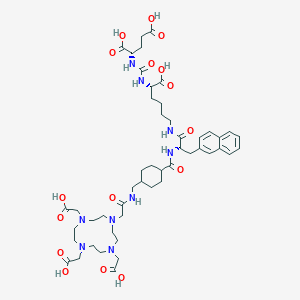

RA-839 is a noncovalent small molecule binder to Keap1 and selective activator of Nrf2 signaling. RA-839 also suppresses LPS-induced iNOS and nitric oxide expression in macrophages.

Aplicaciones Científicas De Investigación

Activación de la señalización de Nrf2 {svg_1} {svg_2}

RA839 es conocido como un activador de la señalización de Nrf2 (factor 2 relacionado con NF-E2) {svg_3} {svg_4}. Nrf2 es un factor de transcripción que mantiene la homeostasis celular en respuesta al estrés oxidativo mediante la regulación de múltiples genes citoprotectores {svg_5}. Al inhibir la interacción entre Nrf2 y Keap1 (proteína 1 asociada a ECH similar a kelch), this compound puede activar la señalización de Nrf2 {svg_6} {svg_7}.

Mecanismo De Acción

Target of Action

The primary target of this compound is the transcription factor NF-E2-related factor 2 (Nrf2) signaling . Nrf2 is a key player in cellular defense against oxidative and electrophilic stress .

Mode of Action

This compound acts as a highly selective and potent activator of Nrf2 signaling . It binds noncovalently to the Nrf2-interacting kelch domain of Keap1, thereby inhibiting the interaction between Keap1 and Nrf2 . This inhibition prevents the induction of both inducible nitric oxide synthase expression and nitric oxide release in response to lipopolysaccharides in macrophages .

Biochemical Pathways

The activation of Nrf2 by this compound leads to the regulation of multiple cytoprotective genes, maintaining cellular homeostasis in response to oxidative stress . The compound’s action also results in the activation of pathways linked with Nrf2 signaling .

Result of Action

The activation of Nrf2 signaling by this compound has several effects at the molecular and cellular levels. It suppresses the expression of inducible nitric oxide synthase and the release of nitric oxide in response to lipopolysaccharides in macrophages . This results in an anti-inflammatory effect . Additionally, it has been reported to inhibit viral RNA and protein expression, acting as a potent antagonist of Rotavirus propagation in vitro .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature at which the compound is stored can affect its stability . .

Propiedades

IUPAC Name |

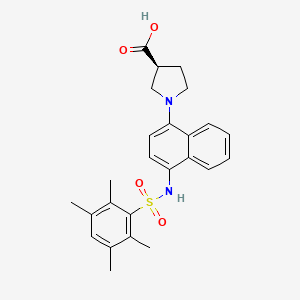

(3S)-1-[4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]naphthalen-1-yl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O4S/c1-15-13-16(2)18(4)24(17(15)3)32(30,31)26-22-9-10-23(21-8-6-5-7-20(21)22)27-12-11-19(14-27)25(28)29/h5-10,13,19,26H,11-12,14H2,1-4H3,(H,28,29)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYWIQHJXAEJOD-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)N4CCC(C4)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)N4CC[C@@H](C4)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does RA839 interact with its target and what are the downstream effects?

A: this compound binds non-covalently to the Kelch-like ECH-associated protein 1 (Keap1), specifically within the Nrf2-interacting Kelch domain. [] This interaction disrupts the Keap1-Nrf2 complex, preventing Nrf2 degradation and leading to its accumulation. [] As a transcription factor, Nrf2 translocates to the nucleus and induces the expression of cytoprotective genes, including antioxidant enzymes like glutathione peroxidase 3 (GPX3). [, ] This activation of the Nrf2 pathway contributes to cellular protection against oxidative stress. []

Q2: What is the structural characterization of this compound?

A: While the provided abstracts don't explicitly detail the molecular formula, weight, or spectroscopic data of this compound, its chemical structure is described as (3s)-1-(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}naphthalen-1-Yl)pyrrolidine-3-Carboxylic Acid. [] Further information regarding its structural characterization would require consulting the full research articles or supplementary materials.

Q3: What evidence supports the in vitro and in vivo efficacy of this compound?

A3: Several studies highlight the efficacy of this compound:

- In vitro: In bone marrow-derived macrophages, this compound (at 10 μM) significantly regulated gene expression, activating pathways linked to Nrf2 signaling. [] It also prevented the induction of inducible nitric-oxide synthase (iNOS) expression and nitric oxide release in response to lipopolysaccharides in macrophages. [] This effect was similar to activating Nrf2 by silencing Keap1 or using the compound CDDO-Me. []

- In vivo: this compound acutely induced Nrf2 target gene expression in the livers of mice. []

Q4: What are the potential applications of this compound?

A4: Based on its mechanism of action and demonstrated efficacy, this compound shows promise as a tool compound for:

- Studying Nrf2 biology: Its selective inhibition of the Keap1/Nrf2 interaction makes it valuable for investigating the role of the Nrf2 pathway in various biological processes. []

- Developing therapeutics targeting oxidative stress: The activation of Nrf2 by this compound and its protective effects against oxidative damage suggest its potential in treating diseases with an underlying oxidative stress component. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

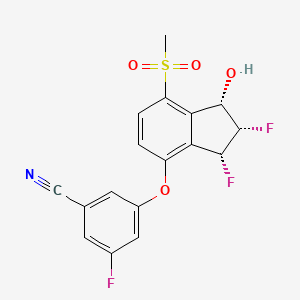

![3-{[(1s)-2,2-Difluoro-1-Hydroxy-7-(Methylsulfonyl)-2,3-Dihydro-1h-Inden-4-Yl]oxy}-5-Fluorobenzonitrile](/img/structure/B610323.png)

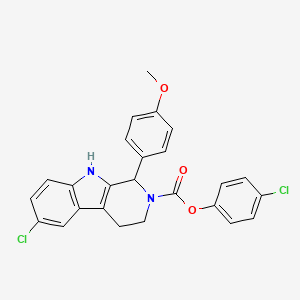

![3-({(1s)-7-[(Difluoromethyl)sulfonyl]-2,2-Difluoro-1-Hydroxy-2,3-Dihydro-1h-Inden-4-Yl}oxy)-5-Fluorobenzonitrile](/img/structure/B610324.png)

![5-Fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine](/img/structure/B610330.png)

![3-Pyridinesulfonamide, 6-[3-cyano-6-ethyl-5-fluoro-1-(2-pyrimidinyl)-1H-indol-2-yl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-](/img/structure/B610331.png)